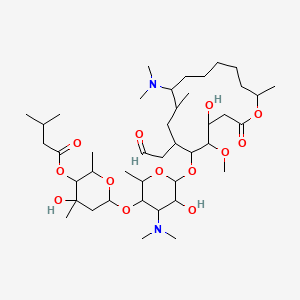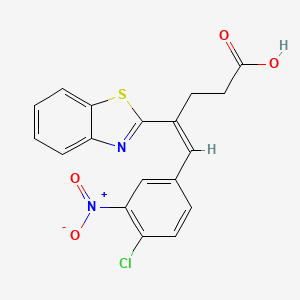
(Z)-4-(1,3-benzothiazol-2-yl)-5-(4-chloro-3-nitrophenyl)pent-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-benzothiazol-2-yl)-5-(4-chloro-3-nitrophenyl)-4-pentenoic acid is a member of benzothiazoles.
Wissenschaftliche Forschungsanwendungen
Synthesis Approaches and Chemical Properties
- A study by Zhai et al. (2013) outlines a stereoselective approach to synthesize a series of ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates, highlighting the synthesis of compounds related to (Z)-4-(1,3-benzothiazol-2-yl)-5-(4-chloro-3-nitrophenyl)pent-4-enoic acid. This method involves a cis-configuration formation and blocking potential E/Z isomerization, useful for creating side-chain materials of commercially significant compounds (Zhai et al., 2013).
Antiparasitic Properties
- Delmas et al. (2002) explored the antiparasitic properties of 6-nitro- and 6-amino-benzothiazoles against parasites like Leishmania infantum and Trichomonas vaginalis. The study found that the chemical structure of the position 2 substitution-bearing group significantly impacts antiprotozoal properties, highlighting the relevance of benzothiazole derivatives in antiparasitic research (Delmas et al., 2002).
Potential in Anticancer Research
- Buzun et al. (2021) synthesized a series of novel thiazolidinones with a 2-chloro-3-(4-nitrophenyl)prop-2-enylidene substituent, demonstrating significant antimitotic activity and cytotoxicity against various cancer cell lines. This research indicates the potential of benzothiazole derivatives in developing anticancer drugs (Buzun et al., 2021).
Antimicrobial Activities
- Dias et al. (2015) studied the antimicrobial activities of new carboxylates derived from benzothiazole, demonstrating significant biocide activity against various microbial strains. The study underscores the potential of benzothiazole derivatives in antimicrobial applications (Dias et al., 2015).
Applications in Molecular Sensitization
- Viswanathan and Bettencourt-Dias (2006) evaluated thiophenyl-derivatized nitrobenzoic acid ligands as potential sensitizers for Eu(III) and Tb(III) luminescence, demonstrating significant quantum yields and lifetimes. This study highlights the use of benzothiazole derivatives in luminescence and sensing applications (Viswanathan & Bettencourt-Dias, 2006).
Eigenschaften
Produktname |
(Z)-4-(1,3-benzothiazol-2-yl)-5-(4-chloro-3-nitrophenyl)pent-4-enoic acid |
|---|---|
Molekularformel |
C18H13ClN2O4S |
Molekulargewicht |
388.8 g/mol |
IUPAC-Name |
(Z)-4-(1,3-benzothiazol-2-yl)-5-(4-chloro-3-nitrophenyl)pent-4-enoic acid |
InChI |
InChI=1S/C18H13ClN2O4S/c19-13-7-5-11(10-15(13)21(24)25)9-12(6-8-17(22)23)18-20-14-3-1-2-4-16(14)26-18/h1-5,7,9-10H,6,8H2,(H,22,23)/b12-9- |
InChI-Schlüssel |
GHVAFTZKRDDKEC-XFXZXTDPSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C\C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/CCC(=O)O |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])CCC(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])CCC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



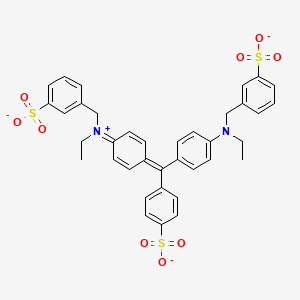
![(2S,3S,4R)-N-Octanoyl-1-[(alpha-D-galactopyranosyl)oxy]-2-amino-octadecane-3,4-diol](/img/structure/B1230799.png)
![N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester](/img/structure/B1230800.png)
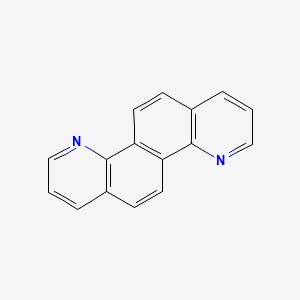
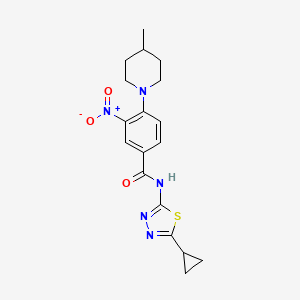


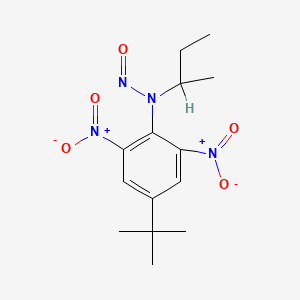

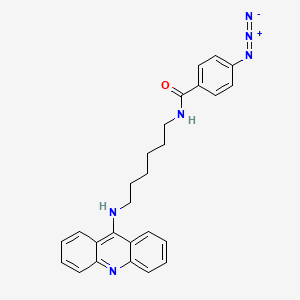
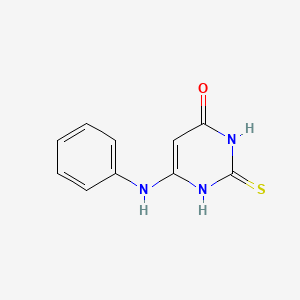

![(2R)-3-[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-(hexadecanoylamino)-4-hydroxy-5-oxopentanoyl]amino]-3-hydroxybutanoyl]-4-hydroxypyrrolidine-2-carbonyl]-2-[(2S,3R)-2-amino-3-hydroxybutanoyl]-1-[(2S)-2,5-diamino-3-hydroxy-5-oxopentanoyl]-3-hydroxy-4-methyl-4-(3-sulfooxyphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B1230816.png)
